molecular formula C17H20N2O2S B2979660 N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide CAS No. 896298-95-6

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

Cat. No.: B2979660
CAS No.: 896298-95-6
M. Wt: 316.42
InChI Key: OWPUVIDDNQDTGB-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a complex organic compound characterized by its thiophene ring structure, which is substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced thiophene derivatives.

  • Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include:

  • 2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound shares a similar thiophene core but lacks the trimethyl groups.

  • N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylic acid: This compound has a carboxylic acid group instead of the amide group.

Properties

IUPAC Name

N,4,5-trimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPUVIDDNQDTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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